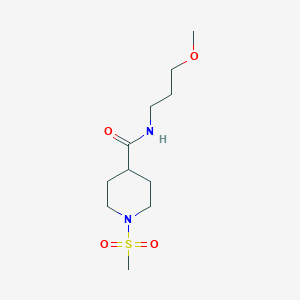![molecular formula C20H24N2O4S B4067963 N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4067963.png)
N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
Descripción general
Descripción
N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as MBC94, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential.
Aplicaciones Científicas De Investigación
Inhibition and Activation in Biochemical Processes
N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, due to its structural similarity with sulfonamide compounds, may contribute to scientific research focused on the inhibition of certain enzymes or receptors. For instance, studies on sulfonamide derivatives have shown their efficacy as inhibitors of carbonic anhydrase isoenzymes, demonstrating the potential of similar compounds in targeting enzyme-related processes with therapeutic implications. The specific inhibition activities can vary significantly among different isoenzymes, suggesting that modifications to the sulfonamide backbone, such as in N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, could tailor these compounds for specific biochemical pathways (Supuran et al., 2013).
Molecular Structure and Packing
The molecular structure and packing of similar sulfonamide compounds have been extensively studied, providing insights into their potential interactions and reactivity. The study of N,N-Dibenzylmethanesulfonamide, for example, revealed how molecules pack in antiparallel arrays along the crystal axis, hinting at the importance of molecular orientation and interactions in defining the physical and chemical properties of these compounds. Such structural information is crucial for understanding how N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide might interact with biological targets or form crystalline materials (Datta et al., 2008).
Radical-Scavenging and Antioxidant Activity
Compounds with sulfonamide groups have also been identified for their radical-scavenging and antioxidant activities, as seen in various marine-derived and synthetic molecules. These properties are pivotal in combating oxidative stress and could be relevant to the research and development of new antioxidants. The presence of a sulfonamide group, as in N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, could imply potential applications in studying oxidative stress mechanisms or developing protective agents against cellular damage (Duan et al., 2007).
Prodrug Development and Drug Delivery
Sulfonamide derivatives have been explored as prodrugs, offering a strategy to improve the solubility, stability, and bioavailability of therapeutic agents. Research into N-methylsulfonamides and their acyl derivatives underscores the potential of sulfonamide-based compounds in prodrug formulations. This research path could be relevant for N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in developing new medication delivery systems that optimize drug action while minimizing side effects (Larsen et al., 1988).
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-5-3-4-6-18(16)15-22(27(2,24)25)19-9-7-17(8-10-19)20(23)21-11-13-26-14-12-21/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHJFIBCBFYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)N3CCOCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]benzamide](/img/structure/B4067893.png)
![N-(2,5-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4067898.png)
![methyl [2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4-bromophenoxy]acetate](/img/structure/B4067901.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067902.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067903.png)
![N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4067911.png)
![6-amino-4-(2-bromo-4,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4067936.png)
![1-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4067937.png)
![N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067940.png)
![3-chloro-4-methoxy-N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4067953.png)
![N~2~-(3-chlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4067960.png)
![1-[4-(benzyloxy)phenoxy]-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B4067967.png)
![N-allyl-2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4067972.png)